N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide Compounds with a similar benzothiazole structure have been found to inhibit o-glcnacase (oga), an enzyme involved in tau-mediated neurodegeneration . This suggests that this compound may also target OGA or similar enzymes.
Mode of Action
The exact interaction of This compound Similar benzothiazole compounds have been found to inhibit oga, which could limit tau hyperphosphorylation and aggregation into pathological tau . This suggests that this compound may also act as an inhibitor of OGA or similar enzymes.
Biochemical Pathways
The biochemical pathways affected by This compound Inhibition of oga by similar benzothiazole compounds has been linked to a reduction in tau pathology and dystrophic neurites . This suggests that this compound may also affect pathways related to tau-mediated neurodegeneration.
Result of Action
The molecular and cellular effects of This compound Similar benzothiazole compounds have been linked to slowing motor neuron loss and a reduction in tau pathology and dystrophic neurites . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes dissolving 2-methylbenzo[d]thiazol-5-ol in N,N-dimethylformamide (DMF) and reacting it with benzyl bromide derivatives in the presence of potassium carbonate (K2CO3) . The reaction mixture is stirred at room temperature for 24 hours, followed by the addition of ethanol and recrystallization from ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 and C-2 positions.
Common Reagents and Conditions
Common reagents used in these reactions include benzyl bromide, DMF, K2CO3, H2O2, KMnO4, NaBH4, and LiAlH4. Reaction conditions typically involve room temperature stirring, followed by recrystallization from suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).
Ethoxzolamide: A carbonic anhydrase inhibitor used to treat glaucoma.
Zopolrestat: An aldose reductase inhibitor used in the management of diabetic complications.
Uniqueness
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide is unique due to its specific combination of a benzothiazole ring with a morpholinopyridazine moiety, which imparts distinct biological activities and therapeutic potential . Its ability to inhibit MAO enzymes with high selectivity and potency sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-18-14-10-12(2-4-15(14)25-11)19-17(23)13-3-5-16(21-20-13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFOQJIIMVYHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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